molecular formula C7H9BrClNO B1372480 5-Bromo-2-methoxyaniline hydrochloride CAS No. 1072945-54-0

5-Bromo-2-methoxyaniline hydrochloride

Cat. No.: B1372480
CAS No.: 1072945-54-0
M. Wt: 238.51 g/mol
InChI Key: SUNKHSMCARHIRV-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H9BrClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a methoxy group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxyaniline hydrochloride typically involves the bromination of 2-methoxyaniline. The reaction is carried out by treating 2-methoxyaniline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxyaniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized compounds.

Scientific Research Applications

5-Bromo-2-methoxyaniline hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive compounds and probes for biological studies.

    Medicine: The compound is used in the synthesis of potential drug candidates and therapeutic agents.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxyaniline hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxyaniline: Similar in structure but lacks the hydrochloride group.

    2-Amino-4-bromoanisole: Another brominated aniline derivative with a different substitution pattern.

    2-Methoxy-5-methylaniline: Contains a methoxy group and a methyl group instead of a bromine atom.

Uniqueness

5-Bromo-2-methoxyaniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

5-bromo-2-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNKHSMCARHIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674507
Record name 5-Bromo-2-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-54-0
Record name 5-Bromo-2-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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